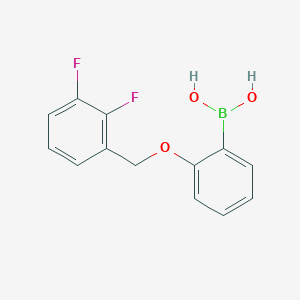

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-3-4-9(13(11)16)8-19-12-7-2-1-5-10(12)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZGXXJMVCAYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=C(C(=CC=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 2,3-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted phenyl derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boronate affinity materials for the selective recognition of cis-diol-containing molecules.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to selectively capture and release target molecules under specific conditions. The molecular targets and pathways involved include nucleosides, catechols, saccharides, and glycoproteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The biological and chemical properties of boronic acids are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Related Boronic Acids

Key Observations:

- Fluorine Positioning : The 2,3-difluoro substitution in the target compound introduces electron-withdrawing effects , enhancing electrophilicity of the boronic acid group compared to 2,6-difluoro analogs .

- Functional Group Modifications : Propoxy groups (e.g., in 2,3-Difluoro-4-propoxyphenylboronic acid) improve solubility in organic solvents , whereas bromine substitutions enable Suzuki-Miyaura cross-coupling .

- Positional Isomerism : The para-boronic acid group in the target compound vs. meta or ortho positions in analogs (e.g., ) affects binding affinity in enzyme inhibition studies .

Pharmaceutical Intermediates

The target compound is a precursor in synthesizing diazaspiro decene carboxamide derivatives (), which exhibit potent inhibition of kinases and proteases. For example, its incorporation into spirocyclic frameworks (e.g., EP 4374877 A2) yielded compounds with IC₅₀ values < 100 nM against cancer targets .

Biological Activity

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,3-difluorobenzyl ether. This unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that this compound can induce cytotoxic effects on cancer cell lines while showing minimal toxicity to healthy cells. For instance, in vitro assays have reported an IC50 value of approximately 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Toxicity Level |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | High |

| Healthy Cells | >100 | Low |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various clinical strains of bacteria, particularly those resistant to conventional antibiotics. Studies have indicated that this compound can synergistically enhance the efficacy of β-lactam antibiotics by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance .

Table 2: Antibacterial Efficacy Against Clinical Strains

| Bacterial Strain | Inhibition Zone (mm) | Synergistic Agent |

|---|---|---|

| Klebsiella pneumoniae | 25 | Meropenem |

| Pseudomonas aeruginosa | 20 | Ceftazidime |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of serine β-lactamases, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy against resistant strains .

- Cell Cycle Disruption : In cancer cells, it has been observed that this compound can induce cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Properties : A recent investigation into the compound's effect on MCF-7 cells revealed significant apoptotic activity, suggesting its role in promoting programmed cell death in cancerous tissues .

- Antibiotic Synergy Study : A study conducted on clinical strains demonstrated that combining this boronic acid derivative with meropenem resulted in a substantial reduction in bacterial viability compared to treatment with meropenem alone .

Q & A

Q. What are the standard synthetic routes for (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid?

The synthesis typically involves two key steps: (1) introducing the boronic acid group to the phenyl ring and (2) functionalizing the benzyl ether with 2,3-difluoro substituents. A common approach is Suzuki-Miyaura cross-coupling , where a halogenated precursor (e.g., bromophenyl derivative) reacts with a boronic ester under palladium catalysis . Alternatively, direct C-H borylation using iridium or rhodium catalysts can introduce the boronate group regioselectively, followed by fluorination via electrophilic substitution . For the benzyl ether formation, nucleophilic aromatic substitution (SNAr) between a fluorinated benzyl chloride and a phenolic hydroxyl group is often employed .

Q. How is this compound purified and characterized post-synthesis?

Purification commonly involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to remove unreacted starting materials or catalysts . For boronic acids prone to hydrolysis, recrystallization in anhydrous solvents (e.g., THF/hexane) is recommended. Characterization relies on:

- NMR : NMR confirms fluorine substitution patterns, while NMR (or /) verifies boronic acid integrity .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., exact mass 246.081 g/mol for CHBFO) .

- HPLC : Reverse-phase chromatography assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this boronic acid be optimized for high-yield conjugation?

Key optimization parameters include:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for Suzuki couplings, with ligand tuning (e.g., SPhos) to reduce steric hindrance from the difluorobenzyl group .

- Base choice : KCO or CsCO in polar aprotic solvents (DMF, DMSO) enhances reactivity .

- Temperature control : Reactions often require heating (60–100°C) to overcome steric effects from ortho-substituted fluorines .

- Protection strategies : Use of pinacol boronate esters can stabilize the boronic acid during storage and reaction .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

- X-ray crystallography : Determines precise bond angles and fluorine positioning in crystalline derivatives .

- 2D NMR (e.g., - HMBC): Maps through-space coupling between fluorine atoms and adjacent protons .

- Isotopic labeling : -labeling during synthesis tracks oxygenated intermediates in benzyl ether formation .

Q. How do structural modifications (e.g., fluorination patterns) influence biological activity in drug discovery?

- Tubulin polymerization inhibition : Substitution at the 2,3-difluoro position enhances binding to tubulin’s colchicine site, as seen in boronic acid-containing stilbenes (IC = 21–22 μM) .

- Apoptosis induction : Fluorine electronegativity increases cellular uptake, as demonstrated in Jurkat cell assays (apoptosis observed at >10 M) .

- Metabolic stability : Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles in vivo .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 83% vs. lower literature values)?

Discrepancies often arise from:

- Reagent quality : Anhydrous conditions and ultra-pure Pd catalysts (e.g., <1 ppm Pd residue) prevent side reactions .

- Substrate purity : Halogenated precursors must be rigorously dried to avoid hydrolysis of the boronic acid .

- Reaction monitoring : Real-time HPLC or TLC ensures optimal reaction termination .

- Scale effects : Milligram-scale reactions may report higher yields than industrial-scale syntheses due to mixing inefficiencies .

Methodological Considerations

- Data contradiction analysis : Compare reaction conditions (e.g., solvent, catalyst loading) across studies to identify critical variables. For example, yields drop significantly if DMF replaces DMSO in Pd-mediated couplings .

- Biological assay design : Use orthogonal assays (e.g., tubulin polymerization + cell viability) to confirm mechanism-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.